molecular formula C14H16ClN3OS B2978939 4-allyl-5-[1-(4-chloro-2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 667436-15-9

4-allyl-5-[1-(4-chloro-2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2978939
CAS No.: 667436-15-9
M. Wt: 309.81
InChI Key: GBNCQLMXTDNDJD-UHFFFAOYSA-N
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Description

4-allyl-5-[1-(4-chloro-2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a chemical compound of significant interest in medicinal chemistry research due to its 1,2,4-triazole-3-thione core, a structure known for diverse biological activities . The 1,2,4-triazole-3-thione scaffold is recognized as a privileged structure in drug discovery, with its sulfur and nitrogen atoms acting as key pharmacophoric features . This molecular framework is found in various clinically used drugs, including the antiviral Taribavirin and the antifungal Prothioconazole, highlighting its therapeutic relevance . Researchers investigate this class of compounds for a broad spectrum of biological applications. Studies on analogous triazolethiones have demonstrated potential as anticancer agents by exhibiting chemopreventive and chemotherapeutic effects . They are also explored for their antimicrobial properties, showing activity against various bacterial and fungal pathogens . Furthermore, this chemical family is investigated for its antiviral potential, including activity against HIV-1, where certain sulfanyltriazoles have shown promise in overcoming drug-resistant mutants . Additional research areas include their use as anticonvulsant, anti-inflammatory, and antioxidant agents . The compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[1-(4-chloro-2-methylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3OS/c1-4-7-18-13(16-17-14(18)20)10(3)19-12-6-5-11(15)8-9(12)2/h4-6,8,10H,1,7H2,2-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNCQLMXTDNDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C2=NNC(=S)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Allyl-5-[1-(4-chloro-2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole class, known for its diverse biological activities. This article explores its antibacterial, antifungal, antioxidant, and potential anticancer properties, supported by data tables and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₆ClN₃OS
  • CAS Number : 667436-15-9

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli0.8 µg/mL
Pseudomonas aeruginosa1.0 µg/mL
Bacillus subtilis0.6 µg/mL

These results suggest that the compound possesses potent antibacterial activity comparable to established antibiotics like ciprofloxacin .

Antifungal Activity

Triazoles are also recognized for their antifungal properties. The compound has shown efficacy against various fungal strains, particularly those resistant to conventional treatments.

Table 2: Antifungal Activity

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.7 µg/mL
Aspergillus niger0.9 µg/mL

The antifungal activity indicates its potential use in treating fungal infections that are often difficult to manage .

Antioxidant Activity

Antioxidant assays have demonstrated that this compound exhibits significant free radical scavenging activity.

Table 3: Antioxidant Activity

Assay TypeIC50 Value (µM)
DPPH Assay25.0
ABTS Assay20.0

These values suggest that the compound can effectively neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .

Potential Anticancer Properties

Emerging studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated against various cancer cell lines.

Table 4: Anticancer Activity

Cancer Cell LineIC50 Value (µM)
HCT-116 (Colon Cancer)6.2
T47D (Breast Cancer)27.3

These findings indicate that the compound may inhibit cancer cell proliferation effectively, warranting further investigation into its mechanism of action and therapeutic applications .

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A recent study synthesized various triazole derivatives and tested them against multiple bacterial strains. The results showed that compounds similar to the one in focus exhibited enhanced antibacterial activity compared to traditional antibiotics .
  • Antioxidant Mechanism : Research involving molecular docking has suggested that the antioxidant properties of triazoles may arise from their ability to interact with key cellular enzymes involved in oxidative stress pathways .
  • Anticancer Trials : Clinical trials are underway to assess the efficacy of triazole derivatives in cancer therapy, with preliminary results showing promising activity against resistant cancer strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-thiol derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison with structurally and functionally related compounds:

Corrosion Inhibition Potential

Triazole-thiols with aryl or alkyl substituents exhibit corrosion inhibition properties. For example:

  • 5-[(4-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol: Demonstrated 92% inhibition efficiency for AA6061 aluminum alloy in 0.1 M HCl .
  • 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol: Showed 88% efficiency under similar conditions .

Antiviral and Antitumor Activity

  • MERS-CoV Inhibition: Cyclopentenylamino-substituted triazole-thiols () showed higher potency against MERS-CoV helicase compared to chlorophenyl derivatives .
  • Antitumor Activity : Schiff base derivatives () exhibited IC₅₀ values lower than doxorubicin (reference drug), highlighting the role of aromatic substituents in enhancing cytotoxicity .

Structural-Activity Relationship (SAR) Trends

  • Allyl Group : The 4-allyl substituent in the target compound and analogs (e.g., ) may enhance membrane permeability due to its hydrophobic nature.
  • Halogenated Aryl Groups : Chloro or bromo substituents (e.g., 4-chlorophenyl in Yucasin ) often improve binding affinity to biological targets.
  • Phenoxyethyl Moieties: Bulky substituents like 4-chloro-2-methylphenoxyethyl may influence steric interactions in enzyme binding (e.g., EGFR degradation ).

Q & A

Q. What synthetic methodologies are validated for synthesizing 4-allyl-5-[1-(4-chloro-2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol?

Methodological Answer: The compound can be synthesized via:

  • Cyclocondensation : React thiocarbohydrazides with arylpropionic acid derivatives (e.g., ibuprofen analogs) under reflux, followed by Mannich reactions with formaldehyde and secondary amines to introduce substituents .
  • Microwave-assisted alkylation : Use (3-bromopropyl)benzene or similar alkylating agents in an i-propanol/NaOH medium to modify the triazole-thiol backbone efficiently .
  • Characterization : Confirm structure via ¹H-NMR (400 MHz, DMSO-d₆), LC-MS, and elemental analysis (CHNS) to verify purity >95% .

Q. Which spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • ¹H-NMR : Resolve allyl protons (δ 5.2–5.8 ppm) and aromatic protons from the 4-chloro-2-methylphenoxy group (δ 6.8–7.4 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the ethyl side chain .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 365.8) and fragmentation patterns to validate substituent connectivity .
  • FTIR : Identify thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (1600–1450 cm⁻¹) .

Q. What preliminary biological screening assays are recommended?

Methodological Answer:

  • Antitumor Activity : Use MTT assays on MCF-7, Huh-7, and A-549 cell lines. Compare IC₅₀ values against doxorubicin (e.g., IC₅₀ = 12.5 μM vs. 18.3 μM for doxorubicin) .
  • Antiradical Activity : Conduct DPPH scavenging assays at 517 nm. Report activity as % inhibition at 1×10⁻³ M (e.g., 88.89% for unmodified triazole-thiol) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products?

Methodological Answer:

  • Microwave Optimization : Adjust irradiation time (5–10 min) and temperature (80–120°C) to reduce side reactions. For example, microwave synthesis improves yields by 20–30% compared to conventional heating .
  • Solvent Selection : Use aprotic solvents (e.g., DMF) for Mannich reactions to enhance nucleophilic substitution efficiency .
  • Purification : Employ silica gel chromatography (hexane:ethyl acetate, 3:1) to isolate derivatives with >90% purity .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Analysis : Re-evaluate IC₅₀ values at multiple concentrations (e.g., 1×10⁻⁴ M to 1×10⁻³ M). Antiradical activity decreases from 88.89% to 53.78% when diluted 10-fold .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., 4-fluorobenzylidene) to modulate activity. For example, fluorinated analogs show reduced antiradical effects due to steric hindrance .
  • Cell Line Specificity : Validate activity across ≥3 cell lines to rule out tissue-dependent variability .

Q. What computational strategies enhance target-specific derivative design?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen derivatives against targets like EGFR (PDB: 5WWP). Prioritize compounds with binding energies ≤ -8.5 kcal/mol and hydrogen bonds to catalytic residues (e.g., Lys745) .
  • ADME Prediction : Apply SwissADME to optimize logP (2–3) and topological polar surface area (TPSA < 90 Ų) for blood-brain barrier penetration .
  • QSAR Modeling : Correlate thiophen-2-ylmethyl substituents with IC₅₀ values to derive activity cliffs .

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